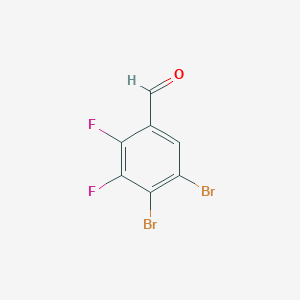

4,5-Dibromo-2,3-difluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dibromo-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O . It has a molecular weight of 299.9 . The compound is typically stored at room temperature .

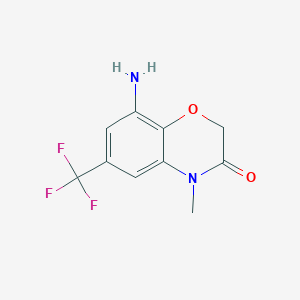

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.It is typically stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Matrix-isolation Infrared Spectroscopy

- Research on difluorobenzaldehydes, including 2,3-, 2,4-, 2,5-, and 3,4-difluorobenzaldehydes, has utilized matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in these compounds and identified two rotamers, anti and syn, upon photoexcitation (Itoh et al., 2011).

Solubility Modeling and Solvent Effect

- The solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions was investigated. This study provides insights into solubility variation and preferential solvation in different solvent compositions (Zhu et al., 2020).

Electronic Absorption Spectra Analysis

- The electronic absorption spectra of difluorobenzaldehydes, including 2,3-, 2,4-, 2,5-, and 3,4-difluorobenzaldehydes, were recorded and analyzed. This study helps understand the π* ← π systems in the UV region of these compounds (Aralakkanavar et al., 1992).

Synthesis and Reaction Studies

- The synthesis of 2,5-Dibromobenzaldehyde and its reaction with hexylmagnesium bromide was studied, revealing insights into the chemical behavior and potential applications of such compounds (Shimura et al., 1993).

Cyclocondensation Reactions

- The cyclocondensation of 2,6-dihalobenzaldehydes, including 2,6-difluorobenzaldehyde, was explored. This study contributes to the understanding of reactions involving halogenated benzaldehydes (Al-Omar et al., 2010).

Crystal Structure Identification

- The crystal structure of 3,5-dibromo-4-hydroxybenzaldehyde was determined, providing valuable information for further research and application of similar compounds (Kai, 2000).

Safety and Hazards

Wirkmechanismus

Mode of Action

Some studies suggest that similar compounds may interact with dna . The interaction between these compounds and DNA could involve both intercalation mode and minor groove binding mode .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

4,5-dibromo-2,3-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFNDNSTFBMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)

![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)

![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477688.png)

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2477689.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2477692.png)

![(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B2477695.png)